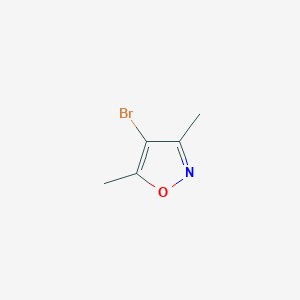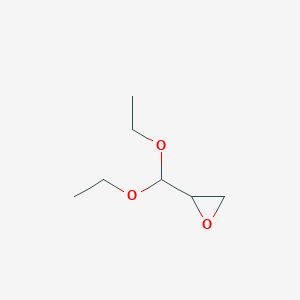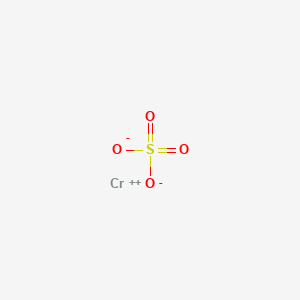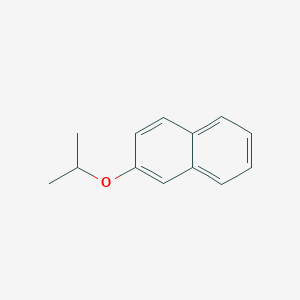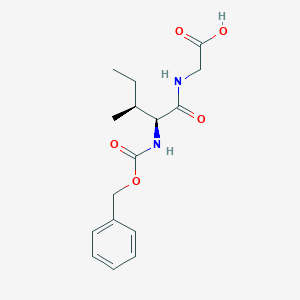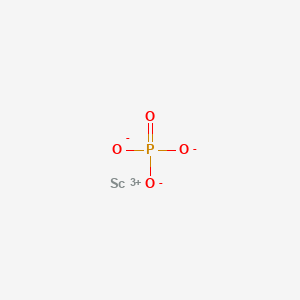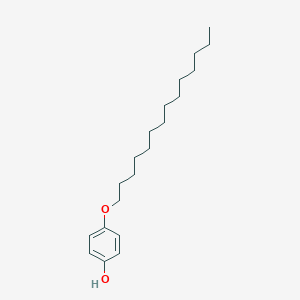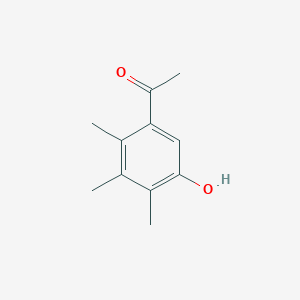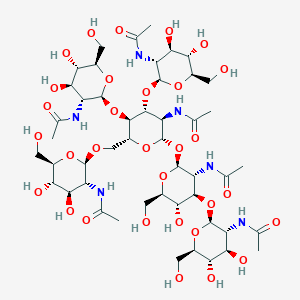
N-Acetylglucosamine hexasaccharide 1-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglucosamine hexasaccharide 1-4, also known as chitin oligosaccharide, is a type of carbohydrate molecule that is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi. Chitin oligosaccharides have been found to have various biological activities, including anti-inflammatory, immunomodulatory, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of N-Acetylglucosamine hexasaccharide 1-4 is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. It has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and immune responses. It also activates the mitogen-activated protein kinase (MAPK) pathway, which regulates various cellular processes such as proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-Acetylglucosamine hexasaccharide 1-4 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also enhances the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to modulate the activity of immune cells such as macrophages and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Acetylglucosamine hexasaccharide 1-4 in lab experiments is that it is a natural product that is relatively easy to synthesize and purify. It also has low toxicity and is generally well-tolerated by cells and animals. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for research on N-Acetylglucosamine hexasaccharide 1-4. One direction is to further investigate its mechanism of action and signaling pathways. This could lead to the development of more effective therapies for inflammatory diseases and infections. Another direction is to explore its potential use in agriculture as a plant growth regulator and biopesticide. Finally, there is a need for more studies on the safety and efficacy of N-Acetylglucosamine hexasaccharide 1-4 in humans, which could lead to its approval for clinical use.
Métodos De Síntesis
N-Acetylglucosamine hexasaccharide 1-4 can be synthesized from N-Acetylglucosamine hexasaccharide 1-4 using enzymatic or chemical methods. Enzymatic methods involve the use of N-Acetylglucosamine hexasaccharide 1-4ases, which are enzymes that break down N-Acetylglucosamine hexasaccharide 1-4 into smaller oligosaccharides. Chemical methods involve the use of acid hydrolysis or alkaline treatment to break down N-Acetylglucosamine hexasaccharide 1-4 into N-Acetylglucosamine hexasaccharide 1-4 oligomers, which can then be purified and characterized.
Aplicaciones Científicas De Investigación
N-Acetylglucosamine hexasaccharide 1-4 has been extensively studied for its biological activities and potential applications in various fields. It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis, asthma, and colitis. It also has antimicrobial effects, which make it a potential alternative to conventional antibiotics. In addition, N-Acetylglucosamine hexasaccharide 1-4 has been studied for its potential use in agriculture as a plant growth regulator and biopesticide.
Propiedades
Número CAS |
13319-33-0 |
|---|---|
Nombre del producto |
N-Acetylglucosamine hexasaccharide 1-4 |
Fórmula molecular |
C48H80N6O31 |
Peso molecular |
1237.2 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H80N6O31/c1-13(60)49-25-36(71)31(66)19(7-55)76-43(25)75-12-24-40(82-44-26(50-14(2)61)37(72)32(67)20(8-56)77-44)42(84-46-28(52-16(4)63)39(74)34(69)22(10-58)79-46)30(54-18(6)65)48(81-24)85-47-29(53-17(5)64)41(35(70)23(11-59)80-47)83-45-27(51-15(3)62)38(73)33(68)21(9-57)78-45/h19-48,55-59,66-74H,7-12H2,1-6H3,(H,49,60)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+/m1/s1 |
Clave InChI |
QHXJHQUGUOEOLW-YZIYJOPFSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
Otros números CAS |
13319-33-0 |
Sinónimos |
(GlcNAc)6 (1-4) N-acetylglucosamine hexasaccharide 1-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



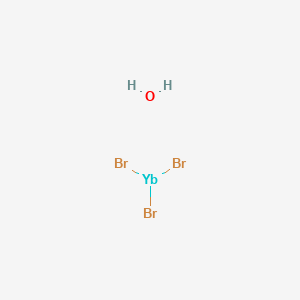
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
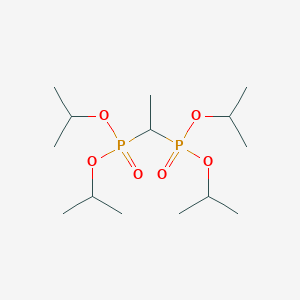
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
